molecular formula C11H19NO3 B1354162 (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 790667-49-1

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1354162
CAS No.: 790667-49-1
M. Wt: 213.27 g/mol
InChI Key: HQMYWQCBINPHBB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 790667-49-1) is a chiral piperidine derivative with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . The compound features a piperidine ring substituted with:

  • A tert-butyl carbamate group at the 1-position (Boc protecting group),
  • A methyl group at the 2-position (in the S-configuration),
  • A ketone at the 4-position.

This structure is commonly utilized in pharmaceutical synthesis as an intermediate, particularly for introducing stereochemical complexity into drug candidates. It is stored under 2–8°C in sealed, dry conditions to prevent degradation . The compound carries hazard warnings (H302, H315, H319, H335) related to toxicity upon ingestion, skin/eye irritation, and respiratory tract irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a chiral precursor, such as (S)-2-methyl-4-oxopiperidine-1-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

    Purification: The resulting ester is purified through recrystallization or chromatography to obtain the desired product with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Purification: Employing automated chromatography systems to ensure consistent product quality and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Ammonia (NH₃) or primary amines in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Synthesis Techniques

The synthesis of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves several key steps:

  • Starting Material : The process begins with a chiral precursor such as (S)-2-methyl-4-oxopiperidine-1-carboxylic acid.
  • Esterification : The carboxylic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
  • Purification : The resulting ester is purified through recrystallization or chromatography to achieve high enantiomeric purity.

In industrial settings, continuous flow reactors and automated purification systems are often employed to enhance efficiency and ensure consistent product quality .

Organic Synthesis

This compound serves as an important intermediate in the development of various pharmaceuticals and bioactive molecules. Its unique structure allows it to be involved in asymmetric synthesis processes, crucial for creating compounds with specific stereochemical configurations necessary for biological activity .

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer treatment. Research indicates that piperidine derivatives can exhibit significant anticancer properties, with some studies reporting IC50 values ranging from 25 to 440 nM against various cancer cell lines . This activity is believed to involve the inhibition of tubulin polymerization, essential for cell division.

Enzyme Mechanisms

In biological studies, this compound may be utilized as a substrate in biochemical assays to investigate enzyme mechanisms. Understanding these interactions can provide insights into its pharmacokinetics and pharmacodynamics, which are vital for drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

Antitumor Activity

Research has demonstrated that certain piperidine compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, one study reported derivatives exhibiting strong selective killing properties against cancer cells .

Pharmacological Applications

The potential use of this compound as an intermediate in drug development has been highlighted in various research articles. Its ability to serve as a building block for more complex molecules makes it valuable in synthesizing novel therapeutic agents .

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Ketone Group: Participates in nucleophilic addition reactions, forming intermediates in various synthetic pathways.

    Ester Group: Undergoes hydrolysis or substitution, leading to the formation of carboxylic acids or amides.

    Methyl Group: Provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, highlighting structural variations, similarity scores, and functional differences:

CAS No. Compound Name Molecular Formula Molecular Weight Key Substituents Similarity Score Key Differences
790667-49-1 This compound C₁₁H₁₉NO₃ 213.27 2-methyl (S-configuration), 4-oxo Reference Reference compound
193274-82-7 tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate C₁₈H₂₅NO₃ 303.40 3-benzyl, 4-oxo 0.97 Bulkier benzyl substituent at 3-position; higher molecular weight
157327-41-8 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine C₁₃H₂₂N₂O₃ 254.33 3-(dimethylamino)methylene, 4-oxo 0.90 Electron-rich dimethylamino group enhances nucleophilicity
1215071-17-2 tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate C₁₀H₁₅F₂NO₃ 247.23 3,3-difluoro, 4-oxo 0.82 Fluorine atoms increase metabolic stability and electronegativity
1003843-30-8 (2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate C₁₄H₂₅NO₃ 255.36 2,6-diethyl (mixed stereochemistry), 4-oxo 0.81 Diethyl substituents alter steric hindrance; stereochemical complexity
914988-10-6 tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate C₁₁H₁₆N₂O₃ 224.26 3-cyano, 4-oxo 0.92 Cyano group enhances polarity and hydrogen-bonding potential
1820575-35-6 (S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate C₁₁H₁₆N₂O₃ 224.26 2-cyano (S-configuration), 4-oxo N/A Cyano replaces methyl at 2-position; similar stereochemistry

Key Findings from Structural Comparisons

Bulky Groups (e.g., benzyl): The 3-benzyl analog (CAS 193274-82-7) has a higher molecular weight and steric bulk, which could reduce solubility but enhance lipophilicity for membrane penetration .

Stereochemical Influence :

  • The (2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate (CAS 1003843-30-8) demonstrates how stereochemistry at multiple positions affects conformational flexibility and biological activity .

Biological Activity

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C13H23NO3C_{13}H_{23}NO_3, with a molecular weight of 227.33 g/mol. The compound features a piperidine ring substituted with a tert-butyl ester group, a methyl group, and a ketone functional group, making it a versatile building block for various chemical syntheses.

Anticancer Potential

Research indicates that piperidine derivatives, including this compound, may exhibit significant anticancer properties. A study highlighted that related compounds have shown inhibitory effects on cancer cell growth, with IC50 values ranging from 25 to 440 nM against various cancer cell lines . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is critical for cell division.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps in organic chemistry. It serves as an important intermediate in developing various pharmaceuticals and bioactive molecules. Its unique structure allows it to be involved in asymmetric synthesis processes, which are crucial for creating compounds with specific stereochemical configurations necessary for biological activity.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylateEnantiomer; similar reactivity but different stereochemistryDifferent biological activity due to stereochemistry
tert-Butyl 4-oxopiperidine-1-carboxylateLacks the methyl groupAltered steric and electronic properties affecting reactivity
tert-Butyl 2-methylpiperidine-1-carboxylateLacks the ketone groupAffects reactivity and applications compared to the target compound

The table illustrates how structural modifications can influence the biological activity of piperidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

  • Antitumor Activity : Research has shown that certain piperidine compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, one study reported that derivatives exhibited IC50 values indicating strong selective killing properties against cancer cells .
  • Pharmacological Applications : The potential use of this compound as an intermediate in drug development has been highlighted in various research articles. Its ability to serve as a building block for more complex molecules makes it valuable in synthesizing novel therapeutic agents .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves targeting specific pathways related to cell cycle regulation or apoptosis induction, which are critical areas in cancer therapy research .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, and how are enantiomeric purity and yield optimized?

  • The compound can be synthesized via asymmetric copper-catalyzed reactions using phosphoramidite ligands to achieve stereochemical control. For example, tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (racemic) was synthesized using a copper catalyst, with NMR (¹H, ¹³C) and HRMS for structural validation . To optimize enantiomeric purity, chiral column chromatography or crystallization-driven resolution is recommended. Yield improvements involve controlling reaction temperature (e.g., 20°C), stoichiometric ratios of ligands, and inert atmosphere conditions to prevent oxidation .

Q. How is the compound characterized to confirm its stereochemical configuration and structural integrity?

  • NMR Analysis : ¹H-NMR (400 MHz, CDCl₃) reveals distinct signals for the tert-butyl group (δ 0.83–0.95 ppm), piperidine ring protons (δ 1.24–4.53 ppm), and carbonyl resonance (δ 153.5 ppm in ¹³C-NMR). Enantiomeric excess is confirmed via chiral HPLC or polarimetry .
  • Mass Spectrometry : HRMS (e.g., m/z 319.17834 for C₁₈H₂₅NO₄) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources, as tert-butyl derivatives are sensitive to heat and decomposition .
  • Waste Disposal : Segregate waste and consult certified hazardous waste handlers, as per regulations in .

Advanced Research Questions

Q. How does the (S)-enantiomer’s reactivity differ from the (R)-form in chiral synthesis or biological applications?

  • The (S)-configuration often exhibits distinct steric and electronic interactions in asymmetric catalysis or enzyme binding. For example, in copper-catalyzed reactions, the (S)-enantiomer may favor specific transition states due to ligand coordination geometry, impacting reaction kinetics . In drug development, enantiomer-specific activity is critical; the (S)-form could show higher affinity for target receptors, as seen in piperidine-based kinase inhibitors .

Q. What methodologies assess the compound’s potential as a bioisostere in medicinal chemistry?

  • Pharmacophore Mapping : Overlay the 4-oxopiperidine moiety with known bioactive scaffolds (e.g., morpholine, piperazine) using molecular docking.
  • ADME Profiling : LogP (calculated: ~2.1) and solubility (LogS: –3.2) predict moderate bioavailability, aligning with piperidine-based drugs .

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYWQCBINPHBB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464736
Record name tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790667-49-1
Record name tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]Br
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5 mL (49 mMol) 4-methoxypyridine in 200 mL tetrahydrofuran was cooled to −40° C., and then 6.9 mL (55 mMol) phenyl chloroformate were added dropwise. After stirring for 15 minutes, 20 mL (60 mMol) methyl magnesium chloride (3M in tetrahydrofuran) were added dropwise and the reaction mixture was allowed to warm to room temperature. After stirring for 30 minutes, the reaction mixture was cooled to −40° C. and treated with 340 mMol potassium tert-butoxide. The reaction mixture was allowed to warm to room temperature. After stirring for 1 hour, the reaction mixture was cooled to −40° C. and was treated with 200 mL saturated aqueous oxalic acid. The reaction was warmed to 20° C. and allowed to stir for 1 hour. The mixture was extracted 2×200 mL diethyl ether. The combined organic phases were washed sequentially with 4×100 mL 0.5 N sodium hydroxide, 2×100 mL saturated aqueous sodium bicarbonate, 3×100 mL deionized water, and 100 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with hexanes containing 40% ethylacetate. Fractions containing product were combined and concentrated under reduced pressure to provide 4.9 gm (47%) 1-(tert-butoxycarbonyl)-2-methyl-4-oxopiperidine.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
340 mmol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4.0 gm (20.28 mMol) 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridin-4-one and 4.21 gm (20.48 mMol) copper(I) bromide-dimethylsulfide complex in 160 mL tetrahydrofuran was cooled to −780C. To this solution was added 7.43 mL (22.31 mMol) methyl magnesium chloride (3.0 M in tetrahydro-furan). After stirring for 1 hour at −78° C. an additional equivalent of methyl magnesium chloride was added and stirring continued for an additional 30 minutes. The reaction mixture was then treated with 10 mL hexamethylphosphoramide followed by the addition of a solution of 15.93 gm (40.56 mMol) 2-[N,N-bis(trifluoromethylsulfonyl)amino]-5-chloropyridine in 50 mL tetrahydrofuran. The reaction mixture was allowed to warm to room temperature and was stirred at room temperature overnight. The reaction mixture was then diluted with 1.5 L diethyl ether and was washed sequentially with 2×500 mL saturated aqueous oxalic acid, 500 mL water, 2×500 mL saturated aqueous sodium bicarbonate, and 500 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was suspended in hexanes and then filtered. The filtrate was concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with a gradient of hexane containing 0-50% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 1.92 gm of the title compound as an oil that gradually formed a crystalline mass.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
15.93 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1.5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.